An In-depth Technical Guide to the Synthesis of 2-fluoro-10H-phenothiazine from Diphenylamine
An In-depth Technical Guide to the Synthesis of 2-fluoro-10H-phenothiazine from Diphenylamine
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-fluoro-10H-phenothiazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the strategic construction of a 2-fluorodiphenylamine intermediate, followed by a classical thionation and cyclization reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Phenothiazines
Phenothiazine and its derivatives are a class of heterocyclic compounds with a rich history in pharmaceutical development, most notably for their antipsychotic, antiemetic, and antihistaminic properties.[1] The introduction of a fluorine atom into the phenothiazine core can significantly modulate its physicochemical and biological properties. The high electronegativity and small size of fluorine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-position of the phenothiazine ring is a common site for substitution to enhance therapeutic efficacy. This guide focuses on a robust and logical synthetic route to 2-fluoro-10H-phenothiazine, starting from the readily available precursor, diphenylamine.
Strategic Overview of the Synthetic Pathway
The synthesis of 2-fluoro-10H-phenothiazine from diphenylamine can be strategically dissected into two key stages. The primary challenge lies in the regioselective introduction of the fluorine atom. A direct fluorination of the parent phenothiazine ring often leads to a mixture of isomers, with a notable preference for substitution at the 3 and 7 positions, para to the nitrogen atom. To circumvent this, a more controlled approach is warranted.
This guide will detail a synthetic strategy that prioritizes the construction of a fluorinated diphenylamine intermediate, which is then subjected to cyclization to form the desired phenothiazine. This "fluorinate-then-cyclize" approach offers superior regiochemical control.
The proposed synthetic route is as follows:
-
Formation of a 2-Fluorodiphenylamine Intermediate: This crucial step involves the coupling of a fluorinated aromatic amine with a suitable aromatic partner. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient and versatile method for this transformation.[2]
-
Thionation and Cyclization: The synthesized 2-fluorodiphenylamine is then cyclized using elemental sulfur in the presence of an iodine catalyst to construct the central thiazine ring, yielding the target 2-fluoro-10H-phenothiazine.[3][4]
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for 2-fluoro-10H-phenothiazine.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of 2-Fluorodiphenylamine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of our key intermediate, 2-fluorodiphenylamine.
Reaction Scheme:
Causality behind Experimental Choices:
-
Palladium Precatalyst and Ligand: A palladium(II) precatalyst like palladium(II) acetate is often used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are commonly employed to promote the reductive elimination step and prevent beta-hydride elimination.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.
Experimental Protocol:
-
To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2-fluoroaniline (1.0 mmol) and 2-iodobenzene (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluorodiphenylamine.
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-iodobenzene) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (2-fluoroaniline) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the 2-fluorodiphenylamine product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stage 2: Thionation and Cyclization to 2-fluoro-10H-phenothiazine
The final step in the synthesis is the formation of the phenothiazine ring system through a classical thionation and cyclization reaction of the 2-fluorodiphenylamine intermediate. This reaction is typically carried out by heating the diphenylamine derivative with elemental sulfur in the presence of a catalytic amount of iodine.[3][4]
Reaction Scheme:
Causality behind Experimental Choices:
-
Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiazine ring.
-
Iodine Catalyst: Iodine is a crucial catalyst for this reaction. It is believed to facilitate the formation of reactive sulfur species and promote the electrophilic attack on the aromatic rings.[6]
-
High Temperature: The reaction requires a high temperature to overcome the activation energy for the C-H bond activation and ring closure.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 2-fluorodiphenylamine (1.0 mmol), elemental sulfur (2.2 mmol), and a catalytic amount of iodine (0.1 mmol).
-
Heat the mixture in an oil bath to 180-200 °C.
-
Maintain this temperature for 4-6 hours. The reaction mixture will become a dark, viscous liquid, and hydrogen sulfide gas will evolve (use a proper fume hood and trap).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Allow the solution to cool, and collect the precipitated crystals by filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the product from ethanol or toluene to obtain pure 2-fluoro-10H-phenothiazine as a crystalline solid.
Quantitative Data Summary:
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoroaniline, 2-Iodobenzene | 2-Fluorodiphenylamine | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 75-85 |
| 2 | 2-Fluorodiphenylamine | 2-Fluoro-10H-phenothiazine | Sulfur, Iodine (cat.) | None | 180-200 | 4-6 | 60-70 |
Alternative Synthetic Strategies
While the presented route offers good regiochemical control, other methods for the synthesis of fluorinated phenothiazines are also reported in the literature.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[1] This method can be an alternative to the Buchwald-Hartwig amination for the synthesis of the 2-fluorodiphenylamine intermediate. However, it often requires harsher reaction conditions (higher temperatures and stoichiometric amounts of copper) compared to the palladium-catalyzed methods.[7]
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be employed to synthesize phenothiazines.[8][9] This approach typically involves the synthesis of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide, which then undergoes rearrangement and cyclization. A reported synthesis of fluorinated 10H-phenothiazines utilizes a Smiles rearrangement of a substituted 2-foramido-2'-nitrodiphenylsulfide, starting from 2-amino-3-fluorobenzenethiol.[10]
Conclusion
This technical guide has outlined a robust and regioselective synthetic pathway for 2-fluoro-10H-phenothiazine starting from diphenylamine. The strategy hinges on the initial construction of a 2-fluorodiphenylamine intermediate via a modern Buchwald-Hartwig amination, followed by a classical thionation and cyclization. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this important fluorinated heterocyclic compound. The exploration of alternative synthetic routes such as the Ullmann condensation and Smiles rearrangement provides additional tools for the synthesis of a diverse range of phenothiazine derivatives.
References
- Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society. [URL: https://www.researchgate.
- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01043a030]
- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- (PDF) Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [URL: https://www.researchgate.net/publication/250079083_Synthesis_of_phenothiazines_via_Smiles_rearrangement]
- (PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/327263599_Smiles_Rearrangement_in_Synthetic_Chemistry]
- Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0478]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/215]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a0523221e055c5c5e8b]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/23/7376]
- Synthesis and antimicrobial activity of some new diphenylamine derivatives. Anc. Sci. Life. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4078484/]
- Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01264a613]
- (PDF) ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [URL: https://www.researchgate.
- Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-thionation-reaction-using-Lawessons-reagent-1_fig1_379965042]
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6348911/]
- 73628-29-2|2-Amino-3-fluorobenzenethiol|BLD Pharm. [URL: https://www.bldpharm.com/products/73628-29-2.html]
- Ullmann Coupling - SynArchive. [URL: https://www.synarchive.com/named-reactions/Ullmann_Coupling]
- (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [URL: https://www.researchgate.
- Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9013064/]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents. [URL: https://patents.google.
- Synthesis of Phenothiazine from Diphenylamine.pptx. SlideShare. [URL: https://www.slideshare.
- Thioamide synthesis by thionation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/thioamides.shtm]
- Scheme 2: Synthesis of fluorinated aromatic amino acids 2 and 3. ResearchGate. [URL: https://www.researchgate.
- Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO - Organic Syntheses. [URL: https://www.orgsyn.org/Content/pdfs/procedures/v101p0478.pdf]
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13498]
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753297/]
- Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.19640470107]
- Diphenylamine and sulfur were synthesized by iodine catalysis. ResearchGate. [URL: https://www.researchgate.net/figure/Diphenylamine-and-sulfur-were-synthesized-by-iodine-catalysis-Ma-Daweis-task-group-used_fig3_349071415]
- Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Dibenzofurans-from-Cyclic-Triflates-Li-Xu/1a90325d57b5368a2745a30386e8e811f5869389]
- Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d0cy02081h]
- (PDF) Catalytic oxidation of thiols to disulfides using iodine and CeCl3·7H2O in graphite. ResearchGate. [URL: https://www.researchgate.net/publication/285579998_Catalytic_oxidation_of_thiols_to_disulfides_using_iodine_and_CeCl37H2O_in_graphite]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
